molecular formula C19H35NO3 B182312 N-(2-oxooxolan-3-yl)pentadecanamide CAS No. 182359-66-6

N-(2-oxooxolan-3-yl)pentadecanamide

Cat. No. B182312
M. Wt: 325.5 g/mol
InChI Key: QJWOQBGBEFNYKB-UHFFFAOYSA-N
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Description

N-(2-oxooxolan-3-yl)pentadecanamide (NOP) is a synthetic compound that is widely used in scientific research due to its unique properties. NOP is a long-chain fatty acid amide that is capable of forming stable complexes with proteins, lipids, and other molecules. NOP has been used in a variety of biochemical and physiological studies, as well as drug delivery, enzyme inhibition, and other applications.

Scientific Research Applications

  • Synthesis and Magnetic Properties of Coordination Polymers : A study by Liu et al. (2015) discusses the synthesis of a new pentadentate chelate-bridging ligand with an inner N2O3 coordination site, which includes one amide function. This was used to create a Mn(III) coordination polymer, exhibiting antiferromagnetic interactions and spin canting with a ferromagnetic transition (Liu et al., 2015).

  • Crystal Structure of Hexaiodidotellurate(IV) Salts : Research by Närhi et al. (2014) on the crystal structure of certain salts, including a derivative of 5-oxooxolan-3-yl, provides insights into the molecular arrangements and interactions in such compounds (Närhi et al., 2014).

  • Inhibitors of N-palmitoylethanolamine-selective Acid Amidase : A study by Vandevoorde et al. (2003) found that certain ester, retroester, and retroamide derivatives of N-palmitoylethanolamine, which include structural similarities to N-(2-oxooxolan-3-yl)pentadecanamide, act as selective inhibitors for a specific hydrolase enzyme (Vandevoorde et al., 2003).

  • Abiotic Formation of Transformation Products in Sulfamethoxazole : Nödler et al. (2012) investigated the abiotic transformations of sulfamethoxazole, a sulfonamide drug, under denitrifying conditions, which is relevant for understanding the chemical behavior of similar compounds (Nödler et al., 2012).

  • Nonheme FeIVO Complexes and Oxidation of Alkanes : A study by Kaizer et al. (2004) on nonheme oxoiron(IV) complexes with pentadentate ligands highlights their role in hydroxylation of alkanes at room temperature, which is relevant for understanding catalytic properties related to N-(2-oxooxolan-3-yl)pentadecanamide (Kaizer et al., 2004).

  • Asymmetric Synthesis of Long-Chain 1,3-Polyols : Research by Schwenter and Vogel (2000) on the asymmetric synthesis of pentadeca-1,3,5,7,9,11,13,15-octols could offer insights into the synthesis processes related to N-(2-oxooxolan-3-yl)pentadecanamide (Schwenter & Vogel, 2000).

properties

IUPAC Name

N-(2-oxooxolan-3-yl)pentadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSONEVYPXSPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469309
Record name N-(2-oxooxolan-3-yl)pentadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxooxolan-3-yl)pentadecanamide

CAS RN

182359-66-6
Record name N-(2-oxooxolan-3-yl)pentadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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